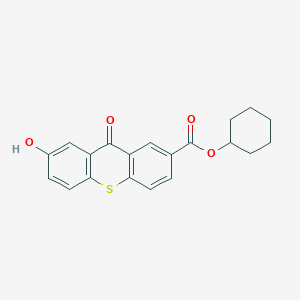
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a chemical compound with a complex structure that includes a thioxanthene core
Preparation Methods
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves several steps. One common method includes the esterification of 9H-Thioxanthene-2-carboxylic acid with cyclohexanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester include:
9-Oxo-9H-thioxanthene-2-carboxylic acid: This compound shares a similar core structure but lacks the ester group.
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but contains an oxygen atom instead of sulfur in the thioxanthene core.
Thiosalicylic acid: This compound has a similar sulfur-containing structure but differs in the overall framework.
Properties
CAS No. |
917762-67-5 |
|---|---|
Molecular Formula |
C20H18O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
InChI |
InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2 |
InChI Key |
VYUWFSUUAXNPID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
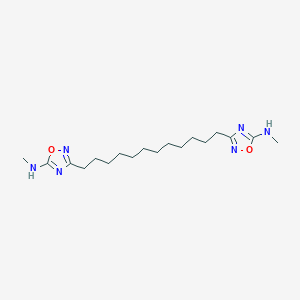
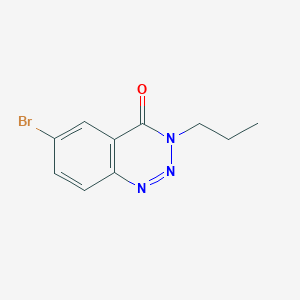
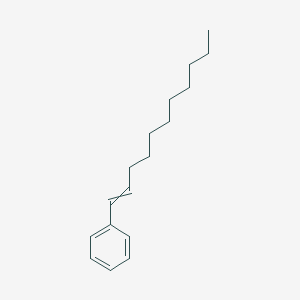
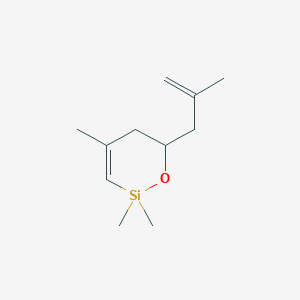
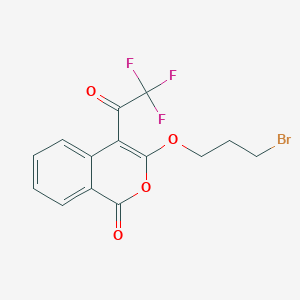

![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

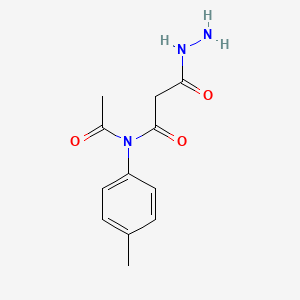
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
